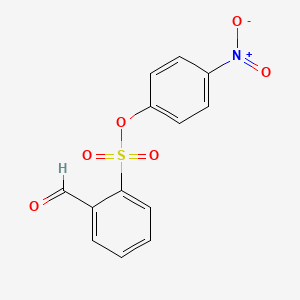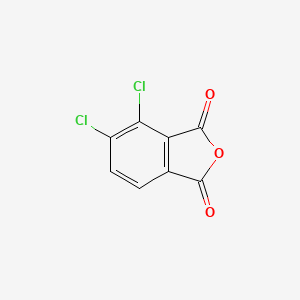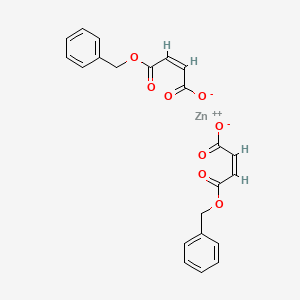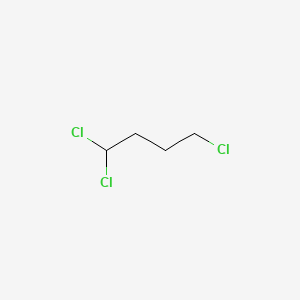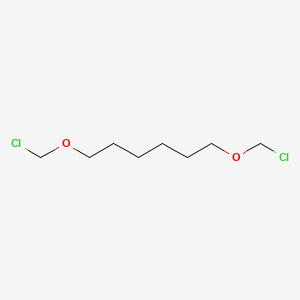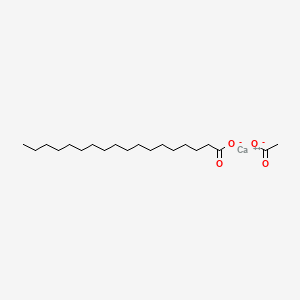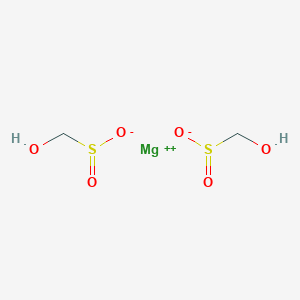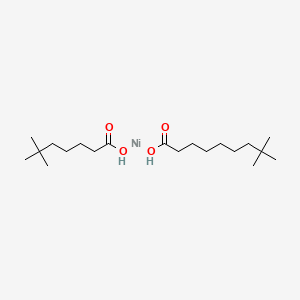
4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione is a chemical compound with the molecular formula C₇H₂Cl₄N₂S. It is known for its unique structure, which includes four chlorine atoms attached to a benzimidazole ring, and a thione group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione typically involves the reaction of 4,5,6,7-tetrachloro-1,3-dihydrobenzimidazole with sulfur sources under specific conditions. One common method includes the use of phosphorus pentasulfide (P₂S₅) as a sulfurizing agent. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion to the desired thione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: Chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted benzimidazoles.
Applications De Recherche Scientifique
4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Mercapto-4,5,6,7-tetrachlorobenzimidazole
- 4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-sulfone
- 4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thiol
Uniqueness
4,5,6,7-Tetrachloro-1,3-dihydrobenzimidazole-2-thione is unique due to its specific arrangement of chlorine atoms and the presence of a thione group. This structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
18392-42-2 |
|---|---|
Formule moléculaire |
C7H2Cl4N2S |
Poids moléculaire |
288.0 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H2Cl4N2S/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14) |
Clé InChI |
DUYKSYCMKGVVTR-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



